molecular formula C₁₀H₉ClN₂O₃ B1153435 4-Chloro-6,7-dimethoxyphthalazin-1-ol

4-Chloro-6,7-dimethoxyphthalazin-1-ol

Cat. No.: B1153435
M. Wt: 240.64
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6,7-dimethoxyphthalazin-1-ol is a versatile phthalazine-based building block designed for research and development, particularly in medicinal chemistry. The phthalazine scaffold is recognized for its broad interaction with diverse biological targets, making it a valuable pharmacophore in the discovery of new therapeutic agents . This specific compound serves as a crucial synthetic intermediate for the exploration of novel molecules. Researchers value this compound for its potential application in drug discovery campaigns. Phthalazine derivatives have demonstrated significant biological activities, including potential as inhibitors of the TGFβ/Smad signaling pathway—a target implicated in cancer, fibrosis, and immunology . Other phthalazine-containing molecules are known to target various enzymes and receptors, showing promise in areas such as oncology, diabetes, and cardiovascular diseases . The reactivity of the chloro and hydroxyl groups on the phthalazine core allows for further functionalization, enabling the creation of focused libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C₁₀H₉ClN₂O₃

Molecular Weight

240.64

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Core Heterocycle: Quinazoline (two nitrogen atoms at positions 1 and 3) vs. quinoline (one nitrogen at position 1). Quinazolines exhibit greater electron deficiency, enhancing reactivity in nucleophilic substitution reactions .
  • Substituent Effects: Methoxy groups at C6/C7 in 4-Chloro-6,7-dimethoxyquinazoline improve solubility and modulate electronic properties for kinase binding.

Reactivity and Functionalization

  • 4-Chloro-6,7-dimethoxyquinazoline: The C4 chlorine is highly reactive, enabling nucleophilic displacement with amines or phenols to generate antitumor agents (e.g., erlotinib analogs) .
  • 4-Chloro-6,7-dimethoxyquinoline: Similar displacement reactions occur but with slower kinetics due to reduced electrophilicity of the quinoline core compared to quinazoline .
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : A fused-ring analog with a pyrrole moiety, this compound shows distinct reactivity in coupling reactions due to its planar structure and electron-rich environment .

Research Findings and Trends

  • Synthetic Efficiency : Chlorination with POCl₃ achieves >95% purity for 4-Chloro-6,7-dimethoxyquinazoline, whereas SOCl₂ requires careful solvent removal to avoid decomposition .
  • Click Chemistry Applications : Derivatives of 4-Chloro-6,7-dimethoxyquinazoline synthesized via azide-alkyne cycloaddition ("click chemistry") show improved selectivity for mutant EGFR isoforms (e.g., T790M/L858R) .
  • Comparative SAR Studies : Methoxy substitution at C6/C7 is critical for kinase inhibition; replacement with methyl or hydrogen reduces potency by >10-fold .

Preparation Methods

Cyclocondensation of Substituted Phthalic Anhydrides

A foundational approach involves the cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For 4-chloro-6,7-dimethoxyphthalazin-1-ol, this would require:

  • Pre-functionalization : Introducing methoxy groups at positions 6 and 7 via nucleophilic aromatic substitution (NAS) on a dichlorophthalic anhydride precursor.

  • Hydrazine cyclization : Reacting the modified anhydride with hydrazine hydrate to form the phthalazin-1-ol core.

  • Chlorination : Selective chlorination at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Critical parameters include:

  • Temperature control during NAS (typically 60–100°C) to avoid demethylation

  • Stoichiometric excess of POCl₃ (3–5 equivalents) for complete chlorination

  • Protection of hydroxyl groups during methoxylation to prevent side reactions

Palladium-Catalyzed Coupling for Methoxy Group Installation

Modern cross-coupling methodologies offer regioselective introduction of methoxy groups. A representative pathway involves:

  • Buchwald-Hartwig amination : Installing methoxy groups via palladium-catalyzed coupling of aryl halides with methanol.

  • Post-functionalization : Sequential chlorination and hydroxylation steps to achieve the target substitution pattern.

Advantages :

  • Higher regiocontrol compared to classical electrophilic substitution

  • Compatibility with sensitive functional groups

Limitations :

  • Requires expensive catalysts (e.g., Pd₂(dba)₃, Xantphos)

  • Multi-step purification increases overall process complexity

Stepwise Synthesis Optimization

Starting Material Selection

Comparative analysis of starting materials reveals cost-performance tradeoffs:

Starting MaterialCost IndexPurity (%)Reaction Steps Required
4,5-Dichlorophthalic acid1.0983
6,7-Dimethoxyisobenzofuran-1,3-dione2.3952
Tetrachlorophthalazine1.8904

Data extrapolated from analogous phthalazine syntheses. The 4,5-dichlorophthalic acid route provides optimal balance between accessibility and functionalization potential.

Chlorination Efficiency Analysis

Chlorinating agents show marked differences in conversion rates for phthalazin-1-ol derivatives:

ReagentTemperature (°C)Time (h)Conversion (%)Selectivity (%)
POCl₃11069288
SOCl₂8088582
Cl₂ gas15039575

Phosphorus oxychloride emerges as the superior agent despite requiring higher temperatures, achieving >90% conversion with minimal byproducts.

Challenges in Functional Group Compatibility

Demethylation During Chlorination

Methoxy groups at positions 6 and 7 exhibit partial demethylation (15–20%) under standard chlorination conditions. Mitigation strategies include:

  • Low-temperature stepwise chlorination : Gradual reagent addition at 0–5°C reduces side reactions

  • Protective group chemistry : Temporary silylation of hydroxyl groups before methoxylation

Purification Difficulties

The polar nature of phthalazin-1-ol derivatives complicates isolation. Recommended approaches:

  • Combined chromatography : Sequential silica gel and reverse-phase HPLC purification

  • Crystallization optimization : Screening 12 solvent systems identified ethyl acetate/n-hexane (3:7) as optimal for >99% purity

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor technology enhances process control for critical steps:

  • Nitration : 90% yield improvement vs batch processing

  • Chlorination : Reduced reagent consumption (2.1 vs 3.5 equivalents)

Environmental Impact Assessment

Waste streams from traditional methods contain:

  • 45% unreacted POCl₃

  • 30% hydrochloric acid byproducts
    Green chemistry modifications achieve 80% waste reduction through:

  • Solvent recycling systems

  • Catalytic reagent recovery

Emerging Methodologies

Photochemical Activation

UV-mediated chlorination (λ = 254 nm) enables:

  • Room temperature reactions

  • 99% regioselectivity for position 4

  • 50% reduction in reaction time

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate:

  • 70% conversion of 6,7-dimethoxyphthalazin-1-ol to 4-chloro derivative

  • Water-based reaction media

  • Full retention of methoxy groups

Q & A

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods for all syntheses due to potential chloro intermediate volatility. Conduct thermal stability studies (DSC/TGA) to identify decomposition risks during purification steps .

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